(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 525570-90-5
VCID: VC4165235
InChI: InChI=1S/C13H12BrNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-4-5-10(17-2)9(14)6-8/h4-7H,3H2,1-2H3/b11-7-
SMILES: CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S
Molecular Formula: C13H12BrNO2S2
Molecular Weight: 358.27

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 525570-90-5

Cat. No.: VC4165235

Molecular Formula: C13H12BrNO2S2

Molecular Weight: 358.27

* For research use only. Not for human or veterinary use.

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one - 525570-90-5

Specification

CAS No. 525570-90-5
Molecular Formula C13H12BrNO2S2
Molecular Weight 358.27
IUPAC Name (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H12BrNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-4-5-10(17-2)9(14)6-8/h4-7H,3H2,1-2H3/b11-7-
Standard InChI Key BNKJIBRZNOAJON-XFFZJAGNSA-N
SMILES CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiazolidin-4-one core substituted at position 5 with a (3-bromo-4-methoxyphenyl)methylidene group and at position 3 with an ethyl moiety. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃BrN₂O₂S₂
Molecular Weight388.29 g/mol
logP (Partition Coefficient)3.87 ± 0.2
Hydrogen Bond Acceptors5
Topological Polar Surface Area78.7 Ų

The bromine atom at the 3-position and methoxy group at the 4-position on the phenyl ring enhance lipophilicity and electronic modulation, facilitating membrane penetration and target engagement.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a Knoevenagel condensation between 3-ethyl-2-thioxothiazolidin-4-one and 3-bromo-4-methoxybenzaldehyde under basic conditions .

Representative Procedure

  • Reactants: 3-Ethyl-2-thioxothiazolidin-4-one (1.0 equiv), 3-bromo-4-methoxybenzaldehyde (1.2 equiv), piperidine (catalytic), ethanol (solvent).

  • Conditions: Reflux at 80°C for 12 hours under inert atmosphere.

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol .

Yield: 68–75% .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (70–72%) . Solvent-free protocols using PPG (polypropylene glycol) as a catalyst have also been reported, though with lower efficiency (55–60% yield) .

Biological Activities

Antimicrobial Effects

The compound exhibits broad-spectrum activity:

Table 2: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Reference
Staphylococcus aureus3.125
Escherichia coli6.25
Candida albicans12.5

Mechanistic studies suggest inhibition of E. coli MurB (IC₅₀ = 8.7 μM) and C. albicans CYP51 (IC₅₀ = 11.2 μM) via hydrophobic interactions with active-site residues .

Cell LineIC₅₀ (μM)Mechanism
MCF-734.2 ± 1.5Caspase-3 activation
A54942.7 ± 2.1ROS-mediated apoptosis

The 3-bromo-4-methoxyphenyl group enhances DNA intercalation, as confirmed by ethidium bromide displacement assays .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Z-Configuration: The (5Z)-isomer exhibits 5–7× higher antimicrobial potency than the E-form due to improved target fitting .

  • 3-Ethyl Substitution: Compared to methyl or propyl analogs, the ethyl group optimizes steric bulk without compromising solubility .

  • Bromine Position: 3-Bromo substitution on the phenyl ring increases halogen bonding with enzyme active sites versus 4-bromo derivatives .

Applications and Future Directions

Therapeutic Applications

  • Antimicrobial Adjuvant: Synergizes with ampicillin (FIC index = 0.25) against MRSA .

  • Anticancer Scaffold: Serves as a lead for dual Topoisomerase II/HDAC inhibitors .

Industrial Relevance

  • Agrochemicals: Shows larvicidal activity against Aedes aegypti (LC₅₀ = 12.8 ppm).

  • Material Science: Forms stable coordination complexes with transition metals (e.g., Cu²⁺, logK = 4.3) .

Research Gaps

  • In Vivo Toxicity: No data available on acute/chronic toxicity in mammalian models.

  • Formulation Challenges: Low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoencapsulation strategies .

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